molecular formula C15H26N4O B6805498 N-cyclohex-3-en-1-yl-4-pyrrolidin-3-ylpiperazine-1-carboxamide

N-cyclohex-3-en-1-yl-4-pyrrolidin-3-ylpiperazine-1-carboxamide

Cat. No.: B6805498
M. Wt: 278.39 g/mol
InChI Key: RWNWMGSQGYJIMO-UHFFFAOYSA-N
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Description

N-cyclohex-3-en-1-yl-4-pyrrolidin-3-ylpiperazine-1-carboxamide is a complex organic compound that features a unique combination of cyclohexene, pyrrolidine, and piperazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Properties

IUPAC Name

N-cyclohex-3-en-1-yl-4-pyrrolidin-3-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O/c20-15(17-13-4-2-1-3-5-13)19-10-8-18(9-11-19)14-6-7-16-12-14/h1-2,13-14,16H,3-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNWMGSQGYJIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)NC(=O)N2CCN(CC2)C3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohex-3-en-1-yl-4-pyrrolidin-3-ylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the cyclohexene derivative, which undergoes a series of reactions including amination, cyclization, and functional group transformations to introduce the pyrrolidine and piperazine rings. The final step often involves the formation of the carboxamide group through a coupling reaction with an appropriate amine or amide precursor.

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can also streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohex-3-en-1-yl-4-pyrrolidin-3-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can remove oxygen functionalities or reduce double bonds, affecting the compound’s stability and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

N-cyclohex-3-en-1-yl-4-pyrrolidin-3-ylpiperazine-1-carboxamide has a broad range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

    Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohex-3-en-1-yl-4-pyrrolidin-3-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-4-pyrrolidin-3-ylpiperazine-1-carboxamide: Similar structure but lacks the double bond in the cyclohexene ring.

    N-cyclohex-3-en-1-yl-4-piperidin-3-ylpiperazine-1-carboxamide: Similar structure but with a piperidine ring instead of pyrrolidine.

    N-cyclohex-3-en-1-yl-4-pyrrolidin-3-ylpiperazine-1-sulfonamide: Similar structure but with a sulfonamide group instead of carboxamide.

Uniqueness

N-cyclohex-3-en-1-yl-4-pyrrolidin-3-ylpiperazine-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse biological activities make it a valuable compound for research and development in multiple fields.

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